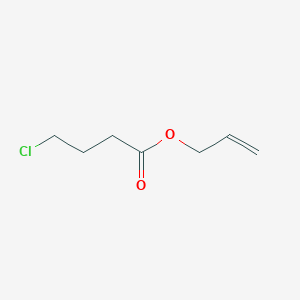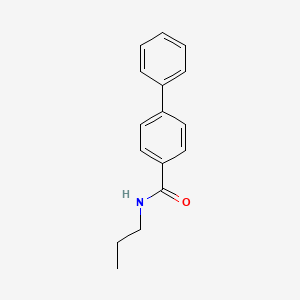
2-Cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that belongs to the family of thiadiazolidines This compound is characterized by the presence of a thiadiazolidine ring, which includes sulfur and nitrogen atoms, and a cyclopropyl group attached to the second position of the ring The 1,1-dioxide designation indicates the presence of two oxygen atoms double-bonded to the sulfur atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-thiadiazolidine, 2-cyclopropyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with sulfur dioxide and a suitable nitrogen source, such as hydrazine or its derivatives. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 100°C, depending on the specific reagents used .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction efficiency and selectivity. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: 2-Cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide to its corresponding sulfide.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiadiazolidines depending on the nucleophile used.
科学的研究の応用
2-Cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 1,2,5-thiadiazolidine, 2-cyclopropyl-, 1,1-dioxide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry .
類似化合物との比較
1,2,5-Thiadiazole 1,1-dioxide: Similar structure but lacks the cyclopropyl group.
1,2,5-Thiadiazolidine 1,1-dioxide: Similar structure but with different substituents at the second position.
1,2,5-Thiadiazolidine 3,4-dioxide: Contains additional oxygen atoms at different positions.
Uniqueness: 2-Cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
特性
分子式 |
C5H10N2O2S |
|---|---|
分子量 |
162.21 g/mol |
IUPAC名 |
2-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C5H10N2O2S/c8-10(9)6-3-4-7(10)5-1-2-5/h5-6H,1-4H2 |
InChIキー |
VHYALGSZPAKHBY-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2CCNS2(=O)=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














